Formamide, N-[(2-aminophenyl)methyl]-(9CI)
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Overview
Description
Formamide, N-[(2-aminophenyl)methyl]-(9CI) is an organic compound with the molecular formula C8H10N2O. It is a formamide derivative where the formamide group is attached to a benzyl group substituted with an amino group at the ortho position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-[(2-aminophenyl)methyl]-(9CI) can be synthesized through several methods. One common approach involves the formylation of 2-aminobenzylamine using formic acid or formic acid derivatives. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as sulfuric acid or a solid acid catalyst like sulfonated rice husk ash . Another method involves the use of formylating agents such as chloral or formic acid in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of Formamide, N-[(2-aminophenyl)methyl]-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of catalysts that can be easily recovered and reused, such as magnetic nanoparticles, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[(2-aminophenyl)methyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Formamide, N-[(2-aminophenyl)methyl]-(9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Formamide, N-[(2-aminophenyl)methyl]-(9CI) involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes like alcohol dehydrogenase, leading to the formation of various metabolites . The pathways involved in its action include oxidation-reduction reactions and nucleophilic substitution, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Formamide, N-[(2-aminophenyl)methyl]-(9CI) include:
N-Benzylformamide: A simpler formamide derivative with similar reactivity.
N-Phenylformamide: Another formamide derivative with a phenyl group instead of a benzyl group.
N-(2-Aminophenyl)formamide: Similar structure but with the amino group directly attached to the benzene ring.
Uniqueness
Formamide, N-[(2-aminophenyl)methyl]-(9CI) is unique due to the presence of both an amino group and a formamide group on the benzyl moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
177202-64-1 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-[(2-aminophenyl)methyl]formamide |
InChI |
InChI=1S/C8H10N2O/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4,6H,5,9H2,(H,10,11) |
InChI Key |
SYLKTQMKGRFAFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC=O)N |
Synonyms |
Formamide, N-[(2-aminophenyl)methyl]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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